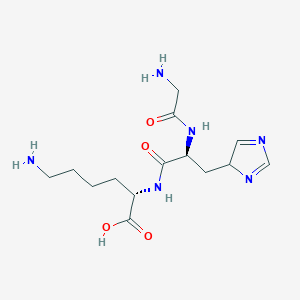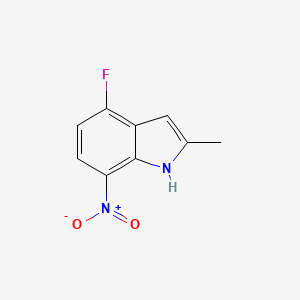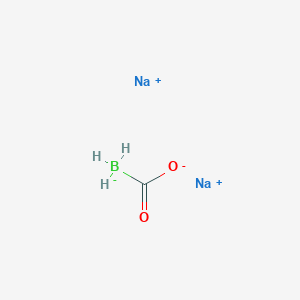
Glycyl-l-histidyl-l-lysineacetatehemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-l-histidyl-l-lysineacetatehemihydrate is a tripeptide compound composed of glycine, l-histidine, and l-lysine residues. This compound is known for its regenerative and protective properties, particularly when complexed with copper ions. It has been widely studied for its potential therapeutic applications in various fields, including medicine, biology, and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-l-histidyl-l-lysineacetatehemihydrate can be synthesized using classical solution-phase peptide synthesis or solid-phase peptide synthesis methods. The synthesis involves the sequential addition of protected amino acids, starting with glycine, followed by l-histidine, and finally l-lysine. The peptide is then deprotected and purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. This method allows for the efficient and high-yield production of the compound. The process includes the use of automated peptide synthesizers, which facilitate the sequential addition of amino acids and the subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
Glycyl-l-histidyl-l-lysineacetatehemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can produce modified peptides with different functional groups .
Scientific Research Applications
Glycyl-l-histidyl-l-lysineacetatehemihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes, such as wound healing and tissue regeneration.
Medicine: It has potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) and skin disorders.
Industry: The compound is used in the development of skincare products due to its regenerative properties
Mechanism of Action
The mechanism of action of glycyl-l-histidyl-l-lysineacetatehemihydrate involves its ability to bind copper ions, forming a complex that can interact with various molecular targets. This complex can stimulate the production of collagen, elastin, and glycosaminoglycans, promoting tissue repair and regeneration. Additionally, it has antioxidant and anti-inflammatory properties, which contribute to its protective effects .
Comparison with Similar Compounds
Similar Compounds
Glycyl-l-histidyl-l-lysine: The base tripeptide without the acetate group.
Glycyl-l-histidyl-l-lysine-Cu: The copper complex of the tripeptide.
Uniqueness
Glycyl-l-histidyl-l-lysineacetatehemihydrate is unique due to its acetate group, which can enhance its solubility and stability. Additionally, its ability to form a complex with copper ions distinguishes it from other similar compounds, providing it with unique regenerative and protective properties .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-11H,1-6,15-16H2,(H,19,21)(H,20,22)(H,23,24)/t9?,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFQVQMXRRUSW-DVRYWGNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel-](/img/structure/B7947634.png)







![METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE](/img/structure/B7947691.png)
![[4-(Carboxymethyl)cyclohexyl]azanium;chloride](/img/structure/B7947695.png)

![5-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B7947707.png)


